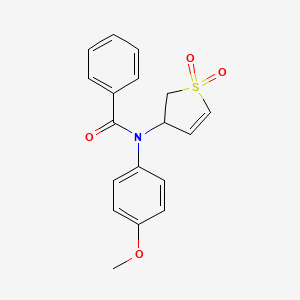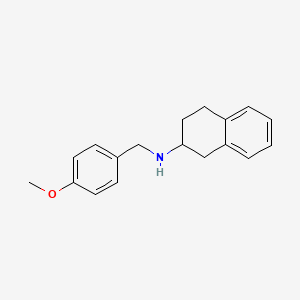![molecular formula C16H24N2OS B5222572 1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5222572.png)
1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine, commonly known as ETC-159, is a novel small molecule inhibitor that has been developed to target the Wnt pathway. The Wnt pathway is a signaling pathway that plays a crucial role in embryonic development and tissue homeostasis. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, osteoporosis, and Alzheimer's disease. ETC-159 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
The Wnt pathway is a complex signaling pathway that plays a crucial role in embryonic development and tissue homeostasis. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, osteoporosis, and Alzheimer's disease. The pathway is initiated by the binding of Wnt ligands to cell surface receptors, which leads to the activation of a signaling cascade that ultimately results in the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional coactivator, regulating the expression of genes involved in cell proliferation, differentiation, and survival. ETC-159 inhibits the Wnt pathway by binding to β-catenin and preventing its nuclear translocation.
Biochemical and Physiological Effects:
ETC-159 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, ETC-159 has been shown to inhibit the growth and proliferation of cancer cells, increase bone mass and strength, and improve cognitive function. ETC-159 has also been shown to have an effect on glucose metabolism, with some studies suggesting that it may have potential as a treatment for type 2 diabetes.
実験室実験の利点と制限
ETC-159 has several advantages as a tool for studying the Wnt pathway. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. It has been shown to be specific for β-catenin and does not inhibit other signaling pathways. However, there are also limitations to the use of ETC-159 in lab experiments. It has a relatively short half-life and may require multiple doses to achieve sustained inhibition of the Wnt pathway. In addition, it may have off-target effects that could complicate data interpretation.
将来の方向性
There are several potential future directions for research on ETC-159. One area of interest is the development of combination therapies that target both the Wnt pathway and other signaling pathways involved in cancer. Another area of interest is the development of more potent and selective inhibitors of the Wnt pathway. Finally, there is a need for further research to understand the long-term effects of Wnt pathway inhibition on bone health and cognitive function.
合成法
The synthesis of ETC-159 involves several steps, starting with the reaction of 2-bromo-4-methylthiophene with ethyl piperazine to form 1-ethyl-4-(4-methylthiophen-2-yl)piperazine. This intermediate is then reacted with 2-bromo-5,6,7,8-tetrahydrocyclohepta[b]thiophene to form 1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)piperazine. Finally, this compound is treated with an acid chloride to form the final product, 1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine.
科学的研究の応用
ETC-159 has been shown to inhibit the Wnt pathway by targeting the protein β-catenin, which plays a key role in the pathway. In preclinical studies, ETC-159 has demonstrated antitumor activity in a variety of cancer types, including colorectal, breast, and liver cancer. ETC-159 has also been shown to increase bone mass and strength in animal models of osteoporosis. In addition, ETC-159 has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-2-17-8-10-18(11-9-17)16(19)15-12-13-6-4-3-5-7-14(13)20-15/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECQGZNTQKOCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(S2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)

![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5222509.png)
![ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5222516.png)
![N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide](/img/structure/B5222522.png)

![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5222532.png)
![N-(3,4-dimethylphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5222539.png)
![N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5222543.png)
![3-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222550.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5222553.png)
![3-(3-bromophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5222559.png)
![5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222570.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5222574.png)